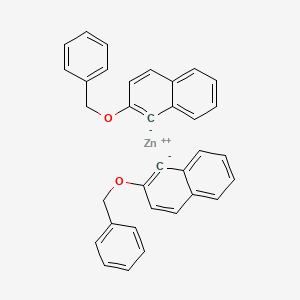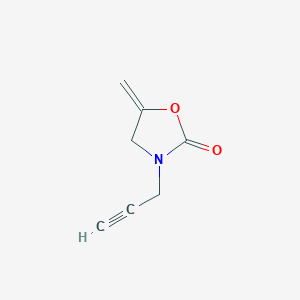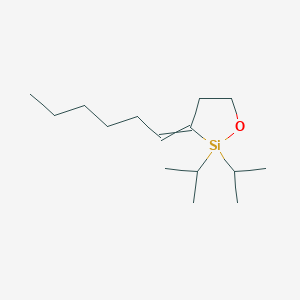
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane is a unique compound that combines the properties of both hydroxy(triphenyl)silane and tris(2,3,4,5,6-pentafluorophenyl)borane Hydroxy(triphenyl)silane is known for its applications in organic synthesis and material science, while tris(2,3,4,5,6-pentafluorophenyl)borane is a powerful Lewis acid used in various catalytic processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy(triphenyl)silane typically involves the reaction of triphenylsilane with a hydroxylating agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to avoid decomposition of the product.
Tris(2,3,4,5,6-pentafluorophenyl)borane can be synthesized by reacting pentafluorophenylboronic acid with a suitable boron source, such as boron trichloride, in the presence of a base. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of these compounds often involves scaling up the laboratory synthesis methods. For hydroxy(triphenyl)silane, large-scale hydroxylation reactions are performed using continuous flow reactors to ensure consistent product quality. Tris(2,3,4,5,6-pentafluorophenyl)borane is produced using large-scale boron trichloride reactions in specialized reactors designed to handle the corrosive nature of the reagents .
化学反応の分析
Types of Reactions: Hydroxy(triphenyl)silane undergoes various reactions, including oxidation, reduction, and substitution. It can be oxidized to form triphenylsilanol, reduced to triphenylsilane, or substituted to form various organosilicon compounds.
Tris(2,3,4,5,6-pentafluorophenyl)borane is known for its role as a Lewis acid catalyst in hydrosilylation, alkylation, and hydrometallation reactions. It can also catalyze aldol-type reactions and tautomerizations .
Common Reagents and Conditions: Common reagents for hydroxy(triphenyl)silane reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reactions are typically carried out under mild conditions to prevent decomposition.
For tris(2,3,4,5,6-pentafluorophenyl)borane, common reagents include silanes, alkyl halides, and metal hydrides. Reactions are often performed under inert atmospheres to prevent oxidation and ensure high yields .
Major Products: The major products formed from hydroxy(triphenyl)silane reactions include triphenylsilanol, triphenylsilane, and various organosilicon compounds. Tris(2,3,4,5,6-pentafluorophenyl)borane reactions typically yield hydrosilylation products, alkylated compounds, and metallated products .
科学的研究の応用
Hydroxy(triphenyl)silane is used in organic synthesis for the preparation of various organosilicon compounds. It is also used in material science for the development of silicon-based materials with unique properties.
Tris(2,3,4,5,6-pentafluorophenyl)borane has a wide range of applications in chemistry, biology, medicine, and industry. It is used as a Lewis acid catalyst in various organic reactions, including hydrosilylation, alkylation, and hydrometallation. In biology and medicine, it is used for the synthesis of bioactive compounds and drug intermediates. In industry, it is used for the production of polymers and advanced materials .
作用機序
The mechanism of action of hydroxy(triphenyl)silane involves the formation of reactive intermediates, such as silanols and siloxanes, which participate in various organic reactions. The hydroxyl group enhances the reactivity of the silicon center, making it a versatile reagent in organic synthesis.
Tris(2,3,4,5,6-pentafluorophenyl)borane acts as a Lewis acid by accepting electron pairs from nucleophiles. This facilitates various catalytic processes, including hydrosilylation, alkylation, and hydrometallation. The unique electronic properties of the pentafluorophenyl groups enhance the Lewis acidity of the boron center, making it a highly effective catalyst .
類似化合物との比較
Similar Compounds:
- Triphenylsilane
- Triphenylsilanol
- Pentafluorophenylboronic acid
- Boron trichloride
Uniqueness: Hydroxy(triphenyl)silane is unique due to the presence of both hydroxyl and triphenyl groups, which enhance its reactivity and versatility in organic synthesis. Tris(2,3,4,5,6-pentafluorophenyl)borane is unique due to its strong Lewis acidity and stability, making it an effective catalyst in various organic reactions .
特性
CAS番号 |
832113-62-9 |
|---|---|
分子式 |
C36H16BF15OSi |
分子量 |
788.4 g/mol |
IUPAC名 |
hydroxy(triphenyl)silane;tris(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C18BF15.C18H16OSi/c20-4-1(5(21)11(27)16(32)10(4)26)19(2-6(22)12(28)17(33)13(29)7(2)23)3-8(24)14(30)18(34)15(31)9(3)25;19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15,19H |
InChIキー |
CJPDKRYQTYXSPP-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)

![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B14197278.png)



